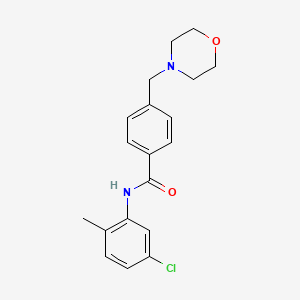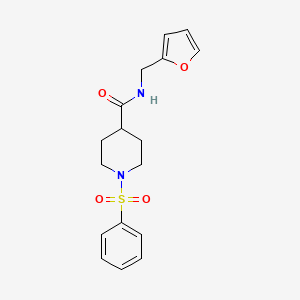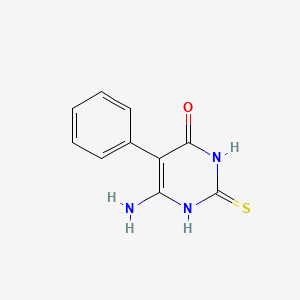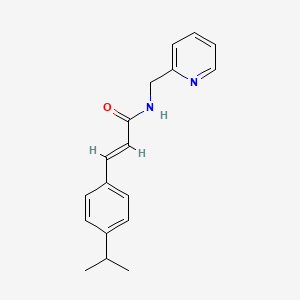
N-(5-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide, also known as TAK-659, is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the development and activation of B cells, which are a type of white blood cell that produces antibodies. TAK-659 has shown promising results in preclinical studies as a potential treatment for B cell malignancies and autoimmune diseases.
Mécanisme D'action
N-(5-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide works by selectively inhibiting BTK, which is a key enzyme in the B cell receptor signaling pathway. By blocking BTK, this compound prevents the activation and proliferation of B cells, leading to decreased production of antibodies and reduced inflammation.
Biochemical and physiological effects:
In addition to its anti-tumor activity, this compound has been shown to have immunomodulatory effects in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus. These effects are thought to be due to the inhibition of BTK and subsequent reduction in B cell activation and antibody production.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, this compound has limited solubility in aqueous solutions, which can make it difficult to administer in preclinical studies. Additionally, the optimal dosing and treatment schedule for this compound are still being investigated.
Orientations Futures
There are several potential future directions for research on N-(5-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide. One area of interest is the development of combination therapies that target multiple pathways in B cell malignancies, such as the B cell receptor and PI3K pathways. Another area of research is the exploration of this compound in other autoimmune diseases beyond rheumatoid arthritis and lupus. Finally, clinical trials are ongoing to evaluate the safety and efficacy of this compound in patients with B cell malignancies.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide involves several steps, starting with the reaction of 5-chloro-2-methyl aniline with benzoyl chloride to form N-(5-chloro-2-methylphenyl)benzamide. This intermediate is then treated with morpholine and formaldehyde to yield this compound.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity and improved survival outcomes compared to standard therapies.
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-2-7-17(20)12-18(14)21-19(23)16-5-3-15(4-6-16)13-22-8-10-24-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSBSLIZTSRFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B5888131.png)
![nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5888136.png)
![ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5888138.png)



![N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5888168.png)
![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5888179.png)



![N-(2-{2-[1-(4-chlorophenyl)ethylidene]hydrazino}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5888221.png)